molecular formula C12H14FN3 B1502189 3-(4-Fluorophenyl)-1-isopropyl-1H-pyrazol-5-amine CAS No. 1017781-32-6

3-(4-Fluorophenyl)-1-isopropyl-1H-pyrazol-5-amine

Cat. No.: B1502189
CAS No.: 1017781-32-6
M. Wt: 219.26 g/mol
InChI Key: GNKVCCTUNBRNTE-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1-isopropyl-1H-pyrazol-5-amine (CAS 2156780-10-6) is a high-purity chemical compound serving as a versatile building block in medicinal chemistry and pharmaceutical research. This aminopyrazole derivative features a fluorophenyl substituent and an isopropyl group on the pyrazole ring, a scaffold recognized for its significant research value. The 1H-pyrazol-5-amine (or 1H-pyrazol-5-amine) core is a privileged structure in drug discovery, particularly in the development of novel serine protease inhibitors . Research indicates that acylated derivatives of analogous 1H-pyrazol-5-amines exhibit a unique, transient covalent (serine-trapping) mechanism of action, acting as potent and selective inhibitors of thrombin (FIIa), a key enzyme in the blood coagulation cascade . This makes such compounds promising candidates for the investigation of new antithrombotic therapies with a potentially improved safety profile . As such, this compound provides researchers with a critical intermediate for the synthesis and optimization of more complex molecules, supporting innovation in areas including anticoagulant development, heterocyclic chemistry, and biochemical tool compound design . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-(4-fluorophenyl)-2-propan-2-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3/c1-8(2)16-12(14)7-11(15-16)9-3-5-10(13)6-4-9/h3-8H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKVCCTUNBRNTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC(=N1)C2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696164
Record name 3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017781-32-6
Record name 3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pyrazole Ring Formation via Hydrazine and β-Dicarbonyl Compounds

One common approach to synthesize pyrazole derivatives involves the cyclization of hydrazine derivatives with β-dicarbonyl compounds or equivalents. For example, the reaction of hydrazine hydrate with isopropyl acetoacetate under controlled conditions leads to the formation of 1-isopropyl-pyrazole intermediates. The 4-fluorophenyl group can be introduced via subsequent substitution reactions or by starting with appropriately substituted precursors.

Introduction of the 4-Fluorophenyl Group

The 4-fluorophenyl moiety is typically introduced through the reaction of 4-fluorobenzaldehyde or 4-fluorophenylhydrazine with pyrazole intermediates. For instance, 4-fluorobenzaldehyde reacts with hydrazine to form 4-fluorophenylhydrazine, which then participates in pyrazole ring formation.

Amination at the 5-Position

Amination at the 5-position of the pyrazole ring can be achieved by employing appropriate amination reagents or by functional group transformations such as reduction of nitro groups or substitution of halogenated pyrazoles.

Sonication-Assisted Synthesis Method

Recent advances have demonstrated the utility of sonication (ultrasound irradiation) in enhancing the synthesis of pyrazole derivatives. Sonication accelerates reaction rates and improves yields by promoting efficient mixing and activation of reactants.

  • Method Summary: Cyclization of cyanide derivatives with hydrazine hydrate under sonication conditions produces substituted pyrazoles efficiently.
  • Advantages: Reduced reaction time, higher yields, and milder reaction conditions compared to conventional heating methods.
  • Characterization: Products are typically confirmed by ^1H NMR, ^13C NMR, and IR spectroscopy.

This method is promising for preparing pyrazole derivatives like 3-(4-fluorophenyl)-1-isopropyl-1H-pyrazol-5-amine with improved efficiency and scalability.

Industrial and Scale-Up Considerations

Industrial synthesis of 3-(4-fluorophenyl)-1-isopropyl-1H-pyrazol-5-amine often involves optimization of reaction conditions for large-scale production. Techniques include:

  • Use of continuous flow reactors to improve heat and mass transfer.
  • Catalyst screening to enhance selectivity and yield.
  • Process intensification methods such as microwave or ultrasound-assisted synthesis.
  • Purification steps including recrystallization and chromatography to achieve high purity.

Related Synthetic Methodologies from Patents and Literature

Although direct patents on this exact compound are limited, related pyrazole derivatives have been synthesized using multi-step processes involving halogenation, diazotization, and Grignard reactions. For example, a method for preparing pyrazole carboxylic acids involves:

Step Reaction Description Key Reagents Yield & Purity
1 Halogenation of aminopyrazole Bromine or iodine, water Molar ratio 1:0.5-1.05
2 Diazotization and coupling with trifluoroborate Sodium nitrite, potassium difluoromethyl trifluoroborate, cuprous oxide High selectivity, avoids isomers
3 Grignard exchange and carboxylation Isopropyl magnesium chloride, CO2 Total yield ~64%, purity >99.5%

This method highlights the importance of controlling substitution patterns and avoiding isomer formation, which is relevant for the preparation of substituted pyrazoles such as the target compound.

Summary Table of Preparation Methods

Preparation Method Key Steps Advantages Limitations
Classical Multi-step Synthesis Hydrazine + β-dicarbonyl → Pyrazole ring formation; substitution of 4-fluorophenyl; amination at C5 Well-established, versatile Multi-step, time-consuming
Sonication-Assisted Cyclization Cyclization of cyanide with hydrazine hydrate under ultrasound Faster reactions, higher yield, mild conditions Requires ultrasound equipment
Halogenation-Diazotization-Grignard Route (Related) Halogenation → Diazotization → Grignard exchange with CO2 High purity, avoids isomers Complex reagents, multi-step

Chemical Reactions Analysis

Types of Reactions: 3-(4-Fluorophenyl)-1-isopropyl-1H-pyrazol-5-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted pyrazoles or amines.

Scientific Research Applications

3-(4-Fluorophenyl)-1-isopropyl-1H-pyrazol-5-amine has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibition and receptor binding.

  • Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.

  • Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(4-Fluorophenyl)-1-isopropyl-1H-pyrazol-5-amine exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural, crystallographic, and functional differences between 3-(4-Fluorophenyl)-1-isopropyl-1H-pyrazol-5-amine and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight Dihedral Angle (°) Key Properties Source
3-(4-Fluorophenyl)-1-isopropyl-1H-pyrazol-5-amine 1: Isopropyl; 3: 4-Fluorophenyl C₁₂H₁₅FN₄ 234.27 N/A Enhanced lipophilicity due to isopropyl group; potential for steric hindrance.
3-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine 1: 4-Methoxyphenyl; 3: 4-Fluorophenyl C₁₆H₁₄FN₃O 283.31 N/A Methoxy group improves solubility; electronic effects may alter binding affinity.
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine 1: Methyl; 3: 4-Chlorophenyl C₁₀H₁₀ClN₃ 207.66 N/A Chlorine increases electronegativity; smaller substituent reduces steric effects.
4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine 1: 2,4,6-Trichlorophenyl; 3: Pyridin-4-yl; 4: 4-Fluorophenyl C₂₀H₁₂Cl₃FN₄ 444.69 0.002 (C–C bond) Trichlorophenyl enhances halogen bonding; pyridine introduces aromatic stacking.
3-(4-Fluoro-3-methylphenyl)-4-methyl-1H-pyrazol-5-amine 3: 4-Fluoro-3-methylphenyl; 4: Methyl C₁₁H₁₂FN₃ 205.24 N/A Methyl group on phenyl increases hydrophobicity; planar geometry improves binding.
3-Ethyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine 1: 4-Fluorophenyl; 3: Ethyl C₁₁H₁₂FN₃ 205.23 N/A Ethyl group balances lipophilicity and steric effects; potential for CNS activity.

Structural and Electronic Comparisons

  • Substituent Effects: Fluorophenyl vs. Chlorophenyl: The 4-fluorophenyl group in the target compound offers moderate electronegativity and metabolic stability compared to the more electronegative 4-chlorophenyl analog . Isopropyl vs.
  • Crystallographic Data :

    • Dihedral angles between the pyrazole ring and fluorophenyl group in analogs range from 4.64° to 10.53°, influencing molecular planarity and intermolecular interactions. The target compound’s isopropyl group may increase torsional strain compared to smaller substituents .

Biological Activity

3-(4-Fluorophenyl)-1-isopropyl-1H-pyrazol-5-amine, with the CAS number 1017781-32-6, is a compound of interest due to its potential biological activities. This pyrazole derivative features a fluorinated phenyl group and an isopropyl substituent, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Molecular Structure

The compound has the following molecular formula:

  • C : 9
  • H : 10
  • F : 1
  • N : 3

Molecular Weight

The molecular weight of 3-(4-Fluorophenyl)-1-isopropyl-1H-pyrazol-5-amine is approximately 179.24 g/mol .

Research indicates that compounds in the pyrazole class can interact with various biological targets, including enzymes and receptors involved in pain modulation and inflammation. The specific biological activity of 3-(4-Fluorophenyl)-1-isopropyl-1H-pyrazol-5-amine has not been extensively characterized; however, similar pyrazole derivatives have shown promise in several therapeutic areas:

  • Anti-inflammatory Effects : Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.
  • Analgesic Properties : Some studies suggest that pyrazoles can modulate pain pathways, potentially acting on central nervous system targets.

In Vitro Studies

A study examining various pyrazole derivatives demonstrated that modifications to the phenyl ring could enhance anti-inflammatory activity. For instance, the introduction of fluorine at specific positions has been associated with increased potency against COX enzymes .

Case Studies

In a recent investigation into structurally related compounds, researchers identified that specific substitutions on the pyrazole ring can lead to selective inhibition of adenylyl cyclase type 1 (AC1), which plays a crucial role in pain sensitization. The study highlighted that fluorinated compounds exhibited improved selectivity and potency compared to their non-fluorinated counterparts .

Comparative Analysis of Related Compounds

Compound NameCAS NumberMolecular Weight (g/mol)Biological Activity
3-(4-Fluorophenyl)-1-isopropyl-1H-pyrazol-5-amine1017781-32-6179.24Potential anti-inflammatory effects
3-(4-Chlorophenyl)-1H-pyrazol-5-amine72411-52-0202.66COX inhibition
3-(Phenyl)-1H-pyrazol-5-amine72411-53-1253.27Analgesic properties

Q & A

Q. What are the optimal synthetic routes for 3-(4-Fluorophenyl)-1-isopropyl-1H-pyrazol-5-amine?

The synthesis typically involves cyclocondensation of substituted precursors. For example:

  • Oxidation : Use potassium permanganate (KMnO₄) in acidic media to functionalize intermediates .
  • Substitution : Introduce the isopropyl group via alkyl halides (e.g., isopropyl bromide) under basic conditions (e.g., triethylamine) .
  • Reduction : Sodium borohydride (NaBH₄) in methanol can reduce intermediates to yield the final amine . Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and optimize solvent polarity to enhance yield .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms the fluorophenyl and isopropyl groups .
  • Mass Spectrometry (MS) : Determines molecular weight (e.g., 231.29 g/mol for analogs) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Detects functional groups (e.g., N-H stretches at ~3300 cm⁻¹) .

Q. What preliminary biological activities are reported for similar pyrazole derivatives?

Pyrazole analogs exhibit antimicrobial and anti-inflammatory properties. For instance:

  • Antimicrobial : Substituted pyrazoles show MIC values <10 µg/mL against Staphylococcus aureus .
  • Anti-inflammatory : Inhibition of COX-2 enzymes in vitro (IC₅₀ ~5–20 µM) . Note : Activity depends on substituent positioning; fluorophenyl groups enhance lipophilicity and target binding .

Advanced Research Questions

Q. How can SHELX software refine the crystal structure of this compound?

  • Data Collection : Use single-crystal X-ray diffraction (e.g., Bruker SMART APEXII) to measure reflections (e.g., 3185 independent reflections) .
  • Refinement with SHELXL :
  • Apply least-squares matrix refinement to minimize R-factors (e.g., R₁ <0.07) .
  • Address twinning or disorder using the TWIN/BASF commands .
    • Validation : Check ADDSYM/PLATON for missed symmetry and validate with Hirshfeld surface analysis .

Q. How do substituent variations impact biological efficacy?

  • Fluorophenyl vs. Methoxyphenyl : Fluorine increases electronegativity and membrane permeability, while methoxy groups enhance hydrogen bonding .
  • Isopropyl vs. Methyl Groups : Bulkier isopropyl substituents improve steric hindrance, reducing off-target interactions . Case Study : Analog 3-(2-ethoxy-5-propylphenyl)-1H-pyrazol-5-amine showed 2× higher antimicrobial activity than methyl-substituted derivatives .

Q. How to resolve contradictions in biological activity data across studies?

  • Purity Analysis : Use HPLC to confirm compound purity (>95%) and rule out impurities as confounding factors .
  • Crystallographic Verification : Ensure structural consistency; polymorphic forms (e.g., triclinic vs. monoclinic) may alter bioactivity .
  • Dose-Response Curves : Compare EC₅₀ values under standardized assay conditions (e.g., pH 7.4, 37°C) .

Q. What computational methods predict binding modes of this compound?

  • Docking Studies : Use AutoDock Vina to model interactions with targets like COX-2 or bacterial enzymes. Fluorophenyl groups often occupy hydrophobic pockets .
  • QSAR Modeling : Correlate Hammett constants (σ) of substituents with activity trends. For example, electron-withdrawing -F groups enhance binding affinity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-Fluorophenyl)-1-isopropyl-1H-pyrazol-5-amine
Reactant of Route 2
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3-(4-Fluorophenyl)-1-isopropyl-1H-pyrazol-5-amine

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